1-(4-甲氧基苯基)-1H-吡唑-3-羧酸

描述

“1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid” is a compound that likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions involving the corresponding phenyl and pyrazole precursors .

Chemical Reactions Analysis

Pyrazole compounds can undergo a variety of chemical reactions, often involving the nitrogen atoms in the pyrazole ring or functional groups attached to the ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Similar compounds often have properties typical of aromatic organic compounds .

科学研究应用

非线性光学性质

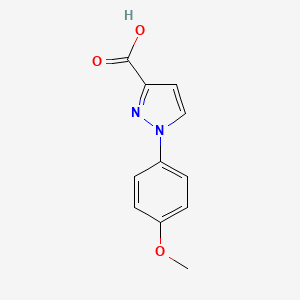

与1-(4-甲氧基苯基)-1H-吡唑-3-羧酸密切相关的化合物3,5-双(4-甲氧基苯基)-4,5-二氢-1H-吡唑-1-羧硫酸,已被研究其非线性光学性质。其前线分子轨道之间的能隙较小有助于其非线性光学活性 (Tamer et al., 2015)。

结构分析和合成

对相关化合物的研究,如3-[5-(4-氯苯基)-1-(4-甲氧基苯基)-1H-吡唑-3-基]丙酸,强调了通过单晶X射线分析等方法进行准确结构测定的重要性。这对于正确识别和理解化合物性质至关重要 (Kumarasinghe et al., 2009)。

氢键和分子相互作用

1-(4-甲氧基苯基)-1H-吡唑-3,4-二羧肼,一个衍生物,形成复杂的氢键框架结构。这些结构具有多种类型的氢键,突显了该化合物在形成复杂分子排列方面的潜力 (Asma et al., 2018)。

化学修饰和药理潜力

将1,2,4-三唑和吡唑片段引入新物质的结构中,例如在合成3-(5-(4-甲氧基苯基)吡唑-3-基)-6-R-[1,2,4]三唑并[3,4-b][1,3,4]噻二唑中,展示了显著的药理潜力。这些修饰允许与各种生物靶标相互作用,增强化合物的生物活性 (Fedotov et al., 2022)。

阴离子导向的有序组装

化合物3(5)-(4-甲氧基苯基)-5(3)-苯基-1H-吡唑与硝酸和盐酸形成有序组装。这些反应产生独特的分子结构,展示了该化合物形成特定和定向结构的能力 (Zheng et al., 2013)。

防腐蚀和吸附

已对1-(4-甲氧基苯基)-1H-吡唑-3-羧酸的衍生物进行了防腐蚀行为和吸附性能的研究。例如,5-氨基-3-(4-甲氧基苯基)-N′-(1-(4-甲氧基苯基)乙烯基)-1H-吡唑-4-羧肼在酸性环境中保护低碳钢的抑制效率显著 (Paul et al., 2020)。

细胞毒性和抗微生物活性

已合成并评估了1-(4-甲氧基苯基)-1H-吡唑-3-羧酸的一些衍生物的细胞毒性和抗微生物活性。这项研究对于开发新型治疗剂具有重要意义 (Hassan et al., 2014)。

作用机制

Target of Action

Related compounds have been found to interact with various targets such as camp-specific 3’,5’-cyclic phosphodiesterase 4d .

Mode of Action

It’s worth noting that related compounds, such as mebeverine, appear to work directly on smooth muscle within the gastrointestinal tract and may have an anaesthetic effect, affect calcium channels, and may affect muscarinic receptors .

Biochemical Pathways

For instance, 3-(4-Hydroxy-3-methoxyphenyl) propionic acid has been found to improve hepatic lipid metabolism via GPR41 .

Pharmacokinetics

Elimination pathways for such compounds include renal excretion, metabolism, and biliary/intestinal excretion .

Result of Action

For instance, Mebeverine is used to alleviate some of the symptoms of irritable bowel syndrome (IBS) and related conditions; specifically stomach pain and cramps, persistent diarrhoea, and flatulence .

Action Environment

It’s worth noting that environmental factors can significantly influence the action of various chemical compounds .

安全和危害

未来方向

生化分析

Biochemical Properties

1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is crucial for the hydrolysis of acetylcholine . This inhibition can lead to increased levels of acetylcholine, thereby affecting cholinergic transmission. Additionally, 1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid interacts with other proteins and biomolecules, influencing their function and stability.

Cellular Effects

The effects of 1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the STAT3 pathway, which is involved in cell growth and apoptosis . Furthermore, 1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid can alter gene expression patterns, leading to changes in cellular functions and metabolic processes.

Molecular Mechanism

At the molecular level, 1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid exerts its effects through various binding interactions with biomolecules. It can bind to specific sites on enzymes, leading to their inhibition or activation. For example, molecular docking studies have shown that this compound can bind to the active site of acetylcholinesterase, thereby inhibiting its activity . Additionally, 1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of 1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to changes in its biochemical properties . Long-term exposure to 1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid in in vitro and in vivo studies has revealed its potential to cause alterations in cellular functions, including changes in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of 1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as neuroprotection and anti-inflammatory properties . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Understanding the dosage-dependent effects of 1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid is essential for its potential therapeutic applications.

Metabolic Pathways

1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. For instance, it can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can affect the overall pharmacokinetics and pharmacodynamics of 1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid.

Transport and Distribution

The transport and distribution of 1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active and passive transport mechanisms . Once inside the cells, it can accumulate in specific tissues, influencing its localization and activity.

Subcellular Localization

The subcellular localization of 1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

属性

IUPAC Name |

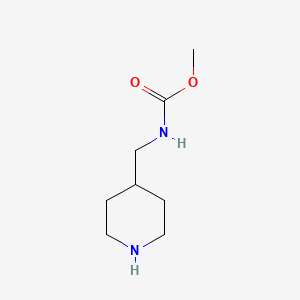

1-(4-methoxyphenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-9-4-2-8(3-5-9)13-7-6-10(12-13)11(14)15/h2-7H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKALCJSOAPWBSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=CC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1152534-54-7 | |

| Record name | 1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(4-tert-Butylphenoxy)benzyl]-N-methylamine](/img/structure/B1451662.png)

![(Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine](/img/structure/B1451668.png)

![2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol](/img/structure/B1451675.png)

![[(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]amine dihydrochloride](/img/structure/B1451677.png)

![5-(methoxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1451678.png)

![[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine](/img/structure/B1451679.png)